H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2

Description

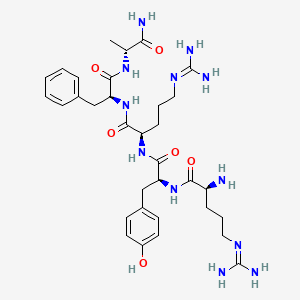

H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 is a synthetic hexapeptide featuring a sequence of alternating L- and D-amino acids. The presence of D-arginine (D-Arg) and D-alanine (D-Ala) confers enhanced proteolytic stability, a common strategy in peptide engineering to resist enzymatic degradation . Its molecular formula is C₃₄H₅₆N₁₄O₇, with a molecular weight of 805.92 g/mol, calculated based on analogous peptides .

Properties

CAS No. |

176448-03-6 |

|---|---|

Molecular Formula |

C33H50N12O6 |

Molecular Weight |

710.8 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C33H50N12O6/c1-19(27(35)47)42-30(50)25(17-20-7-3-2-4-8-20)45-29(49)24(10-6-16-41-33(38)39)43-31(51)26(18-21-11-13-22(46)14-12-21)44-28(48)23(34)9-5-15-40-32(36)37/h2-4,7-8,11-14,19,23-26,46H,5-6,9-10,15-18,34H2,1H3,(H2,35,47)(H,42,50)(H,43,51)(H,44,48)(H,45,49)(H4,36,37,40)(H4,38,39,41)/t19-,23+,24-,25+,26+/m1/s1 |

InChI Key |

KKMLIKWQEKATNQ-GGJIVPGBSA-N |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as HPLC (high-performance liquid chromatography) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can affect the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine, while substitution reactions can yield peptide analogs with altered biological activity .

Scientific Research Applications

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its interaction with opioid receptors and its potential as a tool to study receptor-ligand interactions.

Medicine: Explored for its analgesic properties and potential as a pain management drug.

Mechanism of Action

The mechanism of action of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 involves its interaction with μ-opioid receptors. Upon binding to these receptors, the compound mimics the action of endogenous opioid peptides, leading to the activation of intracellular signaling pathways that result in analgesic effects. The presence of D-amino acids in its structure enhances its stability and resistance to enzymatic degradation .

Comparison with Similar Compounds

Table 1: Key Properties of H-Arg-Tyr-D-Arg-Phe-D-Ala-NH2 and Analogues

Structural and Functional Insights

Protease Resistance: The inclusion of D-amino acids in this compound and H-Tyr-D-Ala-Gly-Phe-Met-NH2 enhances resistance to protease cleavage compared to all-L-amino acid peptides like H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 .

Functional Modifications :

- The Cys(NPys) group in H-Leu-Arg₄-Phe-D-Ala-Phe-Cys(NPys)-NH₂ enables thiol-reactive conjugation, a feature absent in the target compound .

- Methionine in H-Tyr-D-Ala-Gly-Phe-Met-NH2 introduces redox sensitivity, whereas the target compound’s phenylalanine (Phe) may prioritize hydrophobic interactions .

Toxicity and Safety: H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 is classified as non-hazardous but lacks comprehensive toxicological data . Similar precautions likely apply to this compound. Peptides with multiple cysteine residues (e.g., ) may pose oxidative stress risks if disulfide bonds form unpredictably.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.